1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is characterized by its unique chemical structure, which includes a quinoline core, a cyclopropyl group, an ethoxy group, a piperazinyl group, and a fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.
Piperazinyl Group Addition: The piperazinyl group can be introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group.
Fluorination: The fluoro substituent can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting the 1,4-dihydro-4-oxo structure to a fully reduced quinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives of the piperazinyl group.
Reduction: Fully reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations for pharmaceutical applications.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A fluoroquinolone with additional methoxy and azabicyclo substituents.
Uniqueness
1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones. Its ethoxy and piperazinyl groups contribute to its enhanced activity and spectrum of action.
Properties
IUPAC Name |
1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-3-23-7-9-24(10-8-23)18-16(22)11-14-17(20(18)29-4-2)25(13-5-6-13)12-15(19(14)26)21(27)28/h11-13H,3-10H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFJXNLLRYMPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2OCC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171349 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182868-82-2 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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